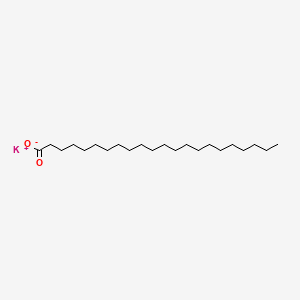

Potassium docosanoate

Description

Potassium docosanoate is the potassium salt of docosanoic acid (C22:0), a saturated very-long-chain fatty acid (VLCFA). Docosanoic acid esters, such as ethyl docosanoate (C₂₄H₄₈O₂, MW 368.64) and methyl docosanoate, are well-documented in biological and industrial contexts, with roles in lipid metabolism, pheromone signaling, and chemical synthesis .

Properties

CAS No. |

7211-53-2 |

|---|---|

Molecular Formula |

C22H43KO2 |

Molecular Weight |

378.7 g/mol |

IUPAC Name |

potassium;docosanoate |

InChI |

InChI=1S/C22H44O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1 |

InChI Key |

FYFUQDOEHQSBFN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Related CAS |

112-85-6 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkali Metal Salts of Fatty Acids

Potassium docosanoate belongs to the class of alkali metal carboxylates. Key comparisons include:

Key Insights :

- Chain Length Effects: VLCFA salts like this compound exhibit lower solubility and higher melting points compared to short-chain salts (e.g., potassium acetate). This impacts their utility in aqueous systems.

- Cation Influence : Potassium salts generally have higher solubility than sodium salts due to smaller cation size, which may enhance bioavailability in pharmaceutical contexts.

Esters of Docosanoic Acid

Docosanoic acid forms esters with diverse alcohols, each with distinct properties:

Key Insights :

- Structural Modifications: Ether-linked esters (e.g., 2-(2-butoxyethoxy)ethyl docosanoate) exhibit lower viscosity and greater industrial applicability compared to simple alkyl esters.

- Biological Activity: Methyl docosanoate disrupts nestmate recognition in honeybees, whereas ethyl docosanoate is metabolically inert in such contexts.

Chain Length Variation in Fatty Acid Salts

Docosanoate (C22:0) differs from shorter-chain analogs in metabolic and physical behaviors:

Key Insights :

- Peroxisomal Preference : Longer chains (C20–C22) require peroxisomal β-oxidation to shorten before mitochondrial entry, unlike C16:0.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.